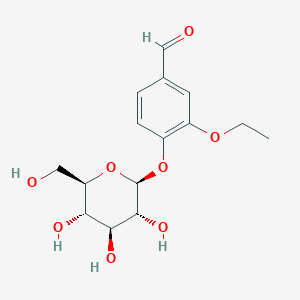

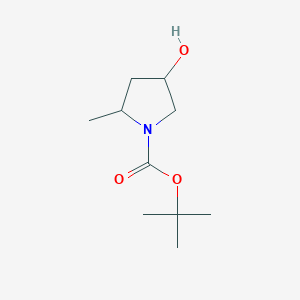

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves stereoselective reactions and chemoenzymatic methods. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a compound with structural similarities, from N-protected (2S)-3,4-dehydroproline methyl esters showcases the use of stereoselective osmium tetraoxide reactions and subsequent reduction and deprotection steps to achieve the target molecule with high purity (Goli et al., 1994). Additionally, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine synthesis via kinetic resolution and selective oxidation highlights the importance of enantioselectivity in obtaining the desired stereoisomer (Haddad & Larchevěque, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often elucidated using NMR techniques, including 1H and 13C NMR. These methods allow for the unambiguous assignment of signals and the confirmation of the molecular structure through comparison with known spectra. The detailed structure analysis provides insight into the stereochemistry and functional group placement essential for the compound's reactivity and potential applications.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including lithiation-substitution reactions to introduce substituents at specific positions, allowing for the creation of compounds with quaternary stereocenters. Such reactions are pivotal for synthesizing pharmaceutically relevant compounds (Sheikh et al., 2012). The presence of the Boc group and the hydroxyl functionality in "(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine" suggests its involvement in similar strategic syntheses.

科学的研究の応用

Chemoenzymatic Synthesis Applications : The compound has been used in chemoenzymatic synthesis processes. For example, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine was resolved using Pseudomonas fluorescens lipase, leading to selective oxidation and high diastereo- and enantioselectivity in the final product (Haddad & Larchevěque, 2005).

Neuroprotective Applications : Aminopyrrolidine-2R,4R-dicarboxylated, a compound closely related to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine, has shown neuroprotective properties by attenuating neuronal degeneration induced by N-methyl-D-aspartate (NMDA) in murine cortical cultures (Battaglia et al., 1998).

Group Migration Studies in Organic Chemistry : The compound has been studied for its behavior in group migration reactions. A fast N→O tert-butyloxycarbonyl (Boc) migration involving a base-generated alkoxide with an unusual nine-membered cyclic transition state was observed (Xue & Silverman, 2010).

Applications in Medicinal Chemistry : It has been used as a synthon in medicinal chemistry, particularly in the synthesis of 4-fluoropyrrolidine derivatives which are relevant in dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Pharmacological Research : In pharmacological research, derivatives of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine, such as 1-benzyl-APDC, have been synthesized and studied for their activity at metabotropic glutamate receptors, showing good selectivity (Tueckmantel et al., 1997).

Inhibition of Platelet Aggregation : Research has shown that related compounds can inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases (Ogawa et al., 2002).

Beta-Mannosidase Inhibition : An alkaloid beta-mannosidase inhibitor structurally related to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine has been identified from the seeds of Angylocalyx pynaertii (Molyneux et al., 1993).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

特性

IUPAC Name |

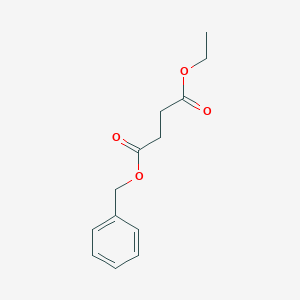

tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZADLGAYWRZCR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine | |

CAS RN |

114676-93-6 | |

| Record name | tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)